

Application Notes and Protocols for the Synthesis of S-methyl omapatrilat Standard

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Compound of Interest		
Compound Name:	Omapatrilat metabolite M1-a	
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Abstract

This document provides a detailed methodology for the synthesis of S-methyl omapatrilat, a primary metabolite of the vasopeptidase inhibitor omapatrilat. Omapatrilat is an investigational drug that simultaneously inhibits two key enzymes in blood pressure regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2] The S-methylated metabolite is crucial for use as a reference standard in pharmacokinetic and metabolic studies. This application note includes a comprehensive reaction scheme, a step-by-step experimental protocol, and expected analytical data for the synthesized compound. Additionally, a signaling pathway for omapatrilat and a workflow for the synthesis are visually represented.

Introduction

Omapatrilat is a potent antihypertensive agent that exerts its effects through the dual inhibition of angiotensin-converting enzyme (ACE) and neprilysin (neutral endopeptidase, NEP).[2] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II. NEP is the enzyme responsible for the degradation of natriuretic peptides, which have vasodilatory and natriuretic effects. By inhibiting both enzymes, omapatrilat leads to decreased vasoconstriction and increased vasodilation, resulting in a significant reduction in blood pressure.[1]

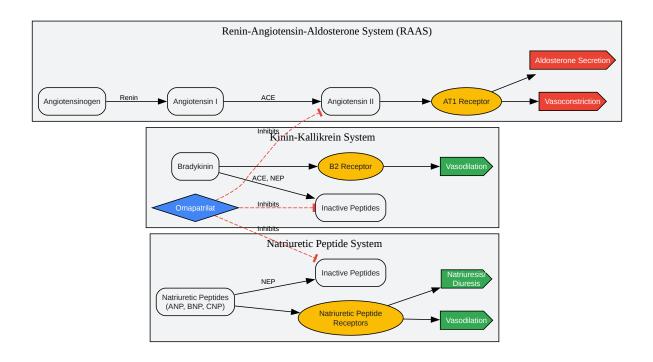


Metabolic studies have shown that omapatrilat undergoes several biotransformations, with S-methylation of the thiol group being a significant pathway.[1] To accurately quantify omapatrilat and its metabolites in biological matrices, a pure analytical standard of S-methyl omapatrilat is essential. This document outlines a straightforward and efficient method for the synthesis of S-methyl omapatrilat from the parent drug, omapatrilat.

Signaling Pathway of Omapatrilat

Omapatrilat's dual-action mechanism targets two distinct but interconnected pathways involved in blood pressure regulation. The inhibition of ACE prevents the formation of angiotensin II, a potent vasoconstrictor, and also inhibits the degradation of bradykinin, a vasodilator. The inhibition of NEP increases the levels of natriuretic peptides, which promote vasodilation and sodium excretion. The combined effect is a powerful reduction in blood pressure.





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Figure 1: Omapatrilat Signaling Pathway

Synthesis of S-methyl omapatrilat

The synthesis of S-methyl omapatrilat is achieved through a direct methylation of the free thiol group of omapatrilat using a suitable methylating agent, such as methyl iodide, in the presence of a mild base.

Reaction Scheme





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Figure 2: Synthetic Workflow

Experimental Protocol

Materials:

- Omapatrilat (≥98% purity)
- Methyl iodide (CH₃I)
- Potassium carbonate (K2CO3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Hexanes
- Deionized water
- Brine solution
- Sodium sulfate (Na₂SO₄), anhydrous
- Preparative High-Performance Liquid Chromatography (HPLC) system
- · LC-MS system
- NMR spectrometer

Procedure:



- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve omapatrilat (1.0 eq) in anhydrous DMF.
- Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 15 minutes.
- Methylation: Cool the reaction mixture to 0 °C using an ice bath. Add methyl iodide (1.5 eq) dropwise to the suspension.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.
 Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Work-up: Quench the reaction by adding deionized water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash with brine.
- Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by preparative HPLC using a suitable C18 column and a gradient of acetonitrile in water with 0.1% formic acid to afford pure S-methyl omapatrilat.
- Characterization: Characterize the final product by LC-MS and NMR spectroscopy to confirm its identity and purity.

Data Presentation

Reagent Quantities

Reagent	Molar Mass (g/mol)	Equivalents	Amount
Omapatrilat	408.54	1.0	User-defined
Potassium Carbonate	138.21	2.0	Calculated
Methyl Iodide	141.94	1.5	Calculated
DMF	-	-	Sufficient to dissolve



Expected Analytical Data

Analysis	Omapatrilat	S-methyl omapatrilat (Expected)
Molecular Formula	C19H24N2O4S2	C20H26N2O4S2
Molecular Weight	408.54	422.57
Mass Spec (ESI+)	m/z 409.1 [M+H]+	m/z 423.1 [M+H]+
¹Η NMR (δ, ppm)	Thiol proton (SH) ~1.5-2.0 ppm	S-methyl protons (S-CH ₃) ~2.1 ppm (singlet)
¹³ C NMR (δ, ppm)	-	S-methyl carbon (S-CH₃) ~15 ppm
Purity (HPLC)	≥98%	≥98%

Conclusion

This application note provides a reliable and reproducible protocol for the synthesis of S-methyl omapatrilat, a key metabolite of omapatrilat. The availability of this analytical standard is crucial for the advancement of research and development involving omapatrilat, enabling accurate bioanalytical method development and pharmacokinetic studies. The provided experimental details and expected analytical data will aid researchers in the successful preparation and characterization of this important reference compound.

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